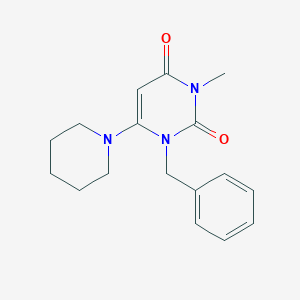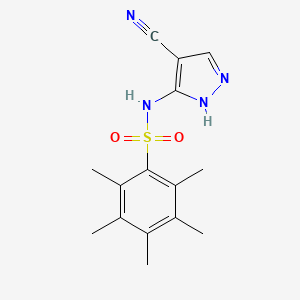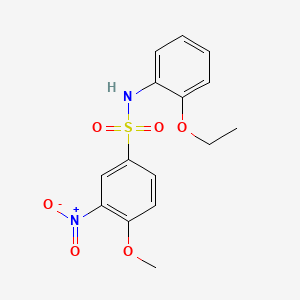
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the physiological and pharmacological effects of adenosine A1 receptor activation.
作用機序
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and blocks the binding of adenosine, preventing the activation of the receptor. This results in a decrease in the physiological and pharmacological effects of adenosine A1 receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, reduce the release of neurotransmitters such as dopamine and acetylcholine, and decrease the activity of certain enzymes such as adenylate cyclase. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation without interference from other receptors. However, one limitation of using this compound is its potency. This compound is a very potent antagonist and can have off-target effects at high concentrations.
将来の方向性
There are many future directions for research involving N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of new drugs that target the adenosine A1 receptor. This compound can be used as a starting point for the development of new drugs that are more selective and have fewer off-target effects. Another area of interest is the study of the role of the adenosine A1 receptor in various diseases, including cardiovascular disease, neurodegenerative disease, and cancer. This compound can be used to study the specific effects of adenosine A1 receptor activation in these diseases and may lead to the development of new therapies.
合成法
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-cyclopenten-1-one with ethylamine to form N-ethyl-2-cyclopenten-1-imine. The second step involves the reaction of N-ethyl-2-cyclopenten-1-imine with diethyl malonate to form the corresponding diethylaminoethyl ester. The third step involves the reaction of the diethylaminoethyl ester with 2,4,5-trichloropyrimidine to form the corresponding pyrimidine derivative. The final step involves the reaction of the pyrimidine derivative with cyclopentanone to form this compound.
科学的研究の応用
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide is widely used in scientific research to study the physiological and pharmacological effects of adenosine A1 receptor activation. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. This compound is used to selectively block the adenosine A1 receptor, allowing researchers to study the specific effects of adenosine A1 receptor activation on these processes.
特性
IUPAC Name |
N,1-dicyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-9-11(10-17(14)13-7-3-4-8-13)15(19)16-12-5-1-2-6-12/h11-13H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYLHGOADLKRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)

![N-[4-(2-methylbutan-2-yl)cyclohexyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7540373.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)

![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)